6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalenamine. It is a compound of interest in various fields of research due to its unique chemical structure and properties. The molecular formula of this compound is C10H11Br2N, and it has a molecular weight of 305.01 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The process can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is often performed at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted tetrahydronaphthalenamines.
Reduction Reactions: Formation of tetrahydronaphthalenamines.
Oxidation Reactions: Formation of naphthoquinone derivatives.
Scientific Research Applications
6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing its binding affinity to various receptors and enzymes. Additionally, the amine group can form hydrogen bonds, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
- 5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
- 1,3-Dibromonaphthalene
Uniqueness
6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positions of the bromine atoms on the naphthalene ring. This positional isomerism can lead to different chemical and biological properties compared to other dibromo derivatives. The unique arrangement of bromine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C10H11Br2N |
---|---|
Molecular Weight |
305.01 g/mol |
IUPAC Name |
6,8-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Br2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2 |
InChI Key |
WALFKPGABVUWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2Br)Br)N |
Origin of Product |
United States |
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